3,5-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including 3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-[(4-methoxy-1,3-benzothiazol-2-yl)phenyl]carbamothioylbenzamide
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern and the presence of both methoxy and benzothiazole groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Biological Activity
3,5-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound belonging to the class of benzamides. Its structure features methoxy groups and a benzothiazole moiety, which are known to confer a variety of biological activities. This compound is being explored for its potential therapeutic applications, particularly in cancer treatment and as an antibacterial agent.
Chemical Structure
The molecular formula of this compound is C17H18N2O4S. The compound's structure can be represented as follows:
Synthesis
The synthesis typically involves:
- Formation of Benzothiazole Intermediate : This is achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
- Hydrazide Formation : The benzothiazole intermediate is reacted with 3,5-dimethoxybenzohydrazide using coupling reagents like EDC or DCC to facilitate the formation of the hydrazide bond.
Anticancer Properties
Research indicates that compounds related to benzothiazole exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT 116) cell lines. The specific antiproliferative activity of this compound remains to be fully characterized but is hypothesized to be promising based on structural analogs .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 1.2 |
Compound B | HCT 116 | 3.7 |
This compound | TBD | TBD |
Antibacterial Activity
The antibacterial properties of benzothiazole derivatives have been well documented. Preliminary studies suggest that compounds with similar structures exhibit selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds often range from 8 µM to 32 µM .
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 16 |
Enterococcus faecalis | 8 |
The proposed mechanisms for the biological activity of benzothiazole derivatives include:
- Inhibition of Enzymatic Activity : Compounds may act as inhibitors of enzymes involved in cancer proliferation and bacterial metabolism.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
Study on Antiproliferative Activity
A recent study focused on the antiproliferative effects of various methoxy-substituted benzothiazoles demonstrated significant cytotoxicity against multiple cancer cell lines. The findings indicated that structural modifications could enhance activity and selectivity towards specific cancer types .
Study on Antibacterial Effects
Another investigation into the antibacterial properties of benzothiazole derivatives found that certain compounds exhibited enhanced efficacy against resistant strains of bacteria. The results highlighted the potential for developing new antibacterial agents based on this scaffold .
Properties
IUPAC Name |
3,5-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-11-7-10(8-12(9-11)23-2)16(21)19-20-17-18-15-13(24-3)5-4-6-14(15)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWSSIBWLORELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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